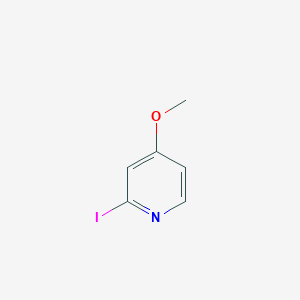

2-Iodo-4-methoxypyridine

Description

Propriétés

Formule moléculaire |

C6H6INO |

|---|---|

Poids moléculaire |

235.02 g/mol |

Nom IUPAC |

2-iodo-4-methoxypyridine |

InChI |

InChI=1S/C6H6INO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 |

Clé InChI |

AAOGVCILTNNSPP-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=NC=C1)I |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Iodo-4-methoxypyridine can be synthesized through various methods. One common approach involves the iodination of 4-methoxypyridine. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . Another method involves the use of iodotrimethylsilane as the iodinating agent .

Industrial Production Methods: Industrial production of this compound often employs large-scale iodination reactions with optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Iodo-4-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or ketones.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Oxidation: Reagents like dimethyldioxirane (DMDO) can be used for the oxidation of the methoxy group.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used in the reaction.

Oxidation Products: Aldehydes or ketones derived from the methoxy group.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Iodo-4-methoxypyridine has been investigated for its potential biological activities, particularly in the development of pharmaceuticals. Its structural features allow it to participate in various chemical reactions that lead to biologically active compounds.

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this precursor have shown significant inhibition of breast cancer cell growth, with mechanisms involving apoptosis induction and proliferation inhibition. A study demonstrated that these derivatives could achieve micromolar concentrations necessary for effective cytotoxicity .

Neuroprotective Effects

Preliminary studies suggest that this compound derivatives may possess neuroprotective properties. These effects are hypothesized to arise from modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells, making them candidates for further investigation in neurodegenerative disease treatments .

Antimicrobial Activity

Compounds derived from this compound have also shown promise as antimicrobial agents. Their efficacy against various pathogens indicates potential applications in treating infections caused by bacteria and fungi .

Synthetic Methodologies

The compound serves as a versatile building block for synthesizing more complex structures through various reactions.

Copper-Catalyzed Reactions

A notable application involves copper-catalyzed trifluoromethylation of this compound, yielding high conversion rates (87% to 90%) and isolating products with significant yields (49% to 54%). This method showcases the compound's utility in synthesizing trifluoromethylated derivatives, which are valuable in medicinal chemistry .

Formation of Bicyclic Structures

The compound has been utilized in the synthesis of bicyclic structures such as isoquinolines and quinolines. These reactions typically involve the electrophilic iodination of methoxy-substituted heterocycles, leading to new compounds with potential pharmacological activities .

Material Science

Beyond its applications in pharmaceuticals, this compound is being explored for its role in materials science, particularly in the development of functional materials.

Development of Heterocycles

The compound is instrumental in synthesizing nitrogen-containing heterocycles, which are crucial for developing new materials with specific electronic or optical properties. The versatility of the methoxy group allows for diverse modifications that can tailor the properties of the resulting materials .

Data Tables

Below are tables summarizing key findings related to the applications of this compound:

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives synthesized from this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, demonstrating its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective properties of derivatives against oxidative stress-induced neuronal death. Results indicated a marked reduction in cell death compared to controls, suggesting a protective mechanism worth exploring further.

Case Study 3: Antimicrobial Efficacy

Research into antimicrobial activity revealed that certain derivatives exhibited strong inhibitory effects against common pathogens such as Escherichia coli and Candida albicans. These findings highlight the potential for developing new antimicrobial agents based on this compound.

Mécanisme D'action

The mechanism of action of 2-Iodo-4-methoxypyridine involves its reactivity due to the presence of the iodine and methoxy groups. The iodine atom makes the compound a good candidate for substitution reactions, while the methoxy group can participate in oxidation reactions. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparison

The reactivity and applications of 2-iodo-4-methoxypyridine are influenced by its substitution pattern. Below is a comparative analysis with structurally related iodo-methoxypyridine derivatives:

Physicochemical Properties

- Melting Points : While direct data for this compound is unavailable, analogs like 2-fluoro-3-iodo-4-methoxypyridine exhibit melting points >150°C, inferred from structurally similar halogenated pyridines .

- Solubility : Iodo-substituted pyridines are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrophobic iodine and methoxy groups.

Research Findings and Trends

Recent studies highlight the growing use of this compound in modular synthesis. For example:

- Spiro-Fused Derivatives : demonstrates its role in synthesizing benzo[c]naphthyridines, which exhibit anticancer activity (GI₅₀ ~12.7 µM in some analogs) .

- Trifluoromethylation : Györfi et al. (2020) achieved 85% yield in Cu-mediated CF₃ incorporation, underscoring its utility in fluorinated drug candidates .

Activité Biologique

2-Iodo-4-methoxypyridine is an organic compound with the molecular formula C6H6INO, notable for its unique structural features that contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmacology, particularly as an inhibitor of cytochrome P450 enzymes.

Chemical Structure and Properties

- Molecular Formula : C6H6INO

- Molar Mass : Approximately 219.02 g/mol

- Boiling Point : Around 241.8 °C

The compound features a pyridine ring substituted with an iodine atom at the 2-position and a methoxy group at the 4-position. This arrangement affects its reactivity and interaction with biological systems.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to significant drug-drug interactions, impacting the pharmacokinetics of other therapeutic agents. Studies have shown that this compound can alter the metabolism of co-administered drugs, making it a valuable subject of investigation in drug development and toxicology .

Synthesis Methods

The synthesis of this compound typically involves metalation techniques followed by electrophilic quenching. For example, it can be synthesized by metalating 4-methoxypyridine and then reacting with iodine under controlled conditions . The following table summarizes various synthesis methods and yields:

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Metalation followed by iodination | ~50% | Conducted at low temperatures |

| Trifluoromethylation reactions | ~87% | High conversions observed |

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds, which may exhibit different pharmacological profiles due to variations in substitution patterns:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Iodo-5-methoxypyridine | Iodine at the 2-position, methoxy at the 5 | Different substitution pattern affecting reactivity |

| 4-Iodo-2-methoxypyridine | Iodine at the 4-position, methoxy at the 2 | Variation in position leads to different activity |

| 3-Iodo-4-methoxypyridine | Iodine at the 3-position, methoxy at the 4 | Altered electronic properties due to substitution |

| 2-Bromo-4-methoxypyridine | Bromine instead of iodine at the 2-position | Similar reactivity but different halogen effects |

These comparisons highlight how minor structural changes can significantly influence biological activity and reactivity profiles.

Case Studies and Research Findings

Several studies have focused on understanding the implications of using compounds like this compound in drug development:

- Cytochrome P450 Inhibition : Research indicates that inhibitors like this compound can significantly affect drug metabolism pathways, potentially leading to adverse effects when co-administered with other medications.

- Antitumor Activity : Related compounds have demonstrated substantial cytotoxic effects against cancer cell lines, suggesting that further investigation into derivatives of this compound could yield promising anticancer agents .

- Pharmacokinetic Studies : Preliminary studies indicate variations in pharmacokinetic profiles among related compounds, which may inform future clinical applications and therapeutic strategies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-iodo-4-methoxypyridine, and how do reaction conditions influence yield?

- Methodology :

- Halogenation-Methoxylation : Start with pyridine derivatives (e.g., 2-methoxypyridine) and introduce iodine via electrophilic substitution using iodine sources like N-iodosuccinimide (NIS). Pd catalysts (e.g., PdCl₂) in solvents such as DMF or THF enhance regioselectivity and yield .

- Stepwise Functionalization : Sequential methoxylation (using NaOMe/MeOH) followed by iodination minimizes side reactions. Optimize temperature (60–80°C) and stoichiometry (1:1.2 substrate:iodine source) for >75% yield .

- Key Considerations : Impurities from over-iodination or demethylation can occur; monitor via TLC or HPLC.

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₆H₆INO₂: theoretical 265.94 g/mol) .

- HPLC : Use C18 columns with acetonitrile/water (70:30) to assess purity (>98% for synthetic batches) .

Q. What are the primary chemical reactions involving this compound in organic synthesis?

- Reactivity Profile :

- Nucleophilic Substitution : Iodo group undergoes cross-coupling (e.g., Suzuki-Miyaura with boronic acids) to form biaryl derivatives. Pd(PPh₃)₄ and K₂CO₃ in THF at 80°C yield >85% coupling products .

- Oxidation/Reduction : Methoxy groups are stable under mild conditions (e.g., NaBH₄ reduction), but strong oxidants (KMnO₄) may degrade the pyridine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Suzuki-Miyaura couplings using this compound?

- Troubleshooting :

- Catalyst Selection : PdCl₂(dppf) outperforms Pd(OAc)₂ in sterically hindered systems (e.g., bulky boronic acids) .

- Solvent Effects : Dioxane increases reaction efficiency vs. DMF due to better ligand solubility.

- Purity of Starting Material : Residual moisture or deiodination byproducts (e.g., 4-methoxypyridine) reduce yields. Pre-purify via column chromatography (hexane:EtOAc, 4:1) .

Q. What computational methods predict the reactivity of this compound in drug discovery applications?

- In Silico Strategies :

- DFT Calculations : Model transition states for cross-coupling reactions (e.g., B3LYP/6-31G* basis sets). Iodine’s polarizability lowers activation energy for oxidative addition .

- Docking Studies : Screen derivatives as kinase inhibitors (e.g., EGFR). The methoxy group enhances hydrogen bonding with active-site residues .

Q. How does the iodine substituent influence the photophysical properties of this compound in material science?

- Experimental Design :

- UV-Vis Spectroscopy : Heavy-atom effect from iodine increases spin-orbit coupling, enhancing triplet-state population (λₐᵦₛ 270 nm, ε > 10⁴ M⁻¹cm⁻¹) .

- X-ray Crystallography : Resolve halogen bonding interactions in crystal lattices (C–I···O distances ~3.2 Å) .

Methodological Guidance

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood .

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent iodine loss or decomposition .

Q. How can researchers validate the role of this compound as an intermediate in multi-step syntheses?

- Validation Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.